molecular formula C17H16F3N5O B12225057 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine

2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine

Cat. No.: B12225057
M. Wt: 363.34 g/mol
InChI Key: SUEHBEIDBLKZLA-UHFFFAOYSA-N
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Description

2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydropyrrolo[3,4-c]pyrrole moiety and a pyrazine ring

Preparation Methods

The synthesis of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate can be synthesized through direct fluorination of trichloromethyl-pyridine or by assembling pyridine from a trifluoromethyl-containing building block . The subsequent steps involve cyclization, ring annulation, and other methods to form the octahydropyrrolo[3,4-c]pyrrole and pyrazine rings .

Chemical Reactions Analysis

2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine and pyrazine rings contribute to the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .

Comparison with Similar Compounds

Compared to other trifluoromethylpyridine derivatives, 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine stands out due to its unique combination of structural features:

Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16F3N5O

Molecular Weight

363.34 g/mol

IUPAC Name

pyrazin-2-yl-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)13-1-2-15(23-5-13)24-7-11-9-25(10-12(11)8-24)16(26)14-6-21-3-4-22-14/h1-6,11-12H,7-10H2

InChI Key

SUEHBEIDBLKZLA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=NC=CN=C4

Origin of Product

United States

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